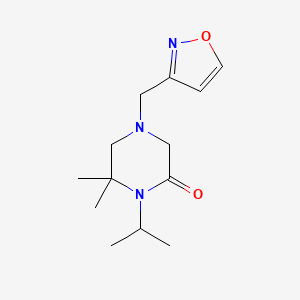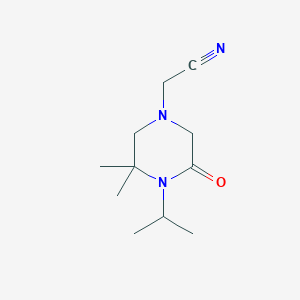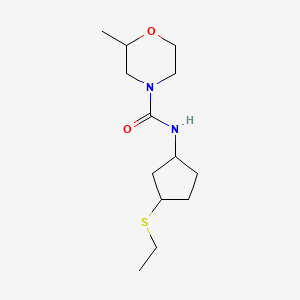![molecular formula C16H14FNO3 B7586554 N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide, also known as FHPC, is a chemical compound used in scientific research. It is a benzofuran derivative that has been synthesized for its potential therapeutic applications.
作用機序
The mechanism of action of N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide is not fully understood. It is believed to work by modulating various signaling pathways in cells. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced damage in neurons. Additionally, this compound has been shown to have a low toxicity profile in vitro and in vivo.
実験室実験の利点と制限
N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have a low toxicity profile, making it suitable for in vitro and in vivo studies. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cells in vitro and in vivo, and more research is needed to determine its potential as a cancer therapy. Additionally, this compound has been shown to have neuroprotective properties, and more research is needed to determine its potential as a treatment for neurodegenerative diseases. Finally, more research is needed to determine the mechanism of action of this compound and its potential therapeutic applications in various fields of research.
Conclusion:
In conclusion, this compound, or this compound, is a benzofuran derivative that has been synthesized for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has several advantages for lab experiments, including its stability and low toxicity profile. However, more research is needed to determine its potential therapeutic applications and mechanism of action.
合成法
N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-fluoro-4-hydroxybenzaldehyde, which is then condensed with 2,3-dihydrobenzofuran-3-carboxylic acid to form the this compound compound. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been studied in vitro and in vivo for its potential to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration.
特性
IUPAC Name |
N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-13-7-10(5-6-14(13)19)8-18-16(20)12-9-21-15-4-2-1-3-11(12)15/h1-7,12,19H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVKSEVWYPMKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)NCC3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)



![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
